N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a methylsulfonyl group, which is a sulfur atom bonded to two oxygen atoms and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, tetrazole, and methylsulfonyl groups. These functional groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of polar groups, the size and shape of the molecule, and its overall charge could all influence its properties .Scientific Research Applications
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the given compound, have been studied for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating a role in cardiac arrhythmia treatment (Morgan et al., 1990).
Drug Metabolism Studies
- Biaryl-bis-sulfonamide derivatives, closely related to the compound , have been used in drug metabolism studies. These studies often involve the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites for structural characterization (Zmijewski et al., 2006).
Anticancer Activity
- Certain benzamide derivatives have shown significant anticancer activity against various cancer cell lines, suggesting a potential application in cancer treatment (Ravinaik et al., 2021).
Molecular Docking and Structure Studies
- Tetrazole derivatives, which are structurally similar to the compound , have been analyzed using molecular docking studies. These studies help in understanding the interaction of molecules with enzymes, potentially leading to the development of new drugs (Al-Hourani et al., 2015).
Antidiabetic Screening
- N-substituted benzamides have been evaluated for their in vitro antidiabetic activity, suggesting a role in diabetes treatment (Lalpara et al., 2021).
Cell Viability Indicator
- Some tetrazolium salts, related to the compound , have been developed as indicators for cell viability and NADH measurement, crucial in cellular and biochemical research (Ishiyama et al., 1997).
Histone Deacetylase Inhibitors
- Certain benzamide derivatives have shown inhibitory activity against histone deacetylase 6 (HDAC6), suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Lee et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-3-27-14-10-8-13(9-11-14)23-17(20-21-22-23)12-19-18(24)15-6-4-5-7-16(15)28(2,25)26/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLQEZNMLOTOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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